molecular formula C23H21N3O2S2 B306048 2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Katalognummer B306048
Molekulargewicht: 435.6 g/mol
InChI-Schlüssel: BKAFZRYGXOCVMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential for various applications.

Wirkmechanismus

The exact mechanism of action of 2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth, inflammation, or microbial proliferation.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, including:
1. Inducing apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
2. Reducing inflammation: The compound can reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
3. Inhibiting microbial growth: The compound can inhibit the growth of various bacteria and fungi, leading to their destruction.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide in lab experiments has several advantages and limitations. Some of the advantages include:
1. Potent activity: The compound has potent activity against cancer cells, inflammation, and microbial proliferation, making it a valuable tool in lab experiments.
2. Versatility: The compound can be used in various types of experiments, including in vitro and in vivo studies.
Some of the limitations include:
1. Availability: The compound may not be readily available for use in lab experiments.
2. Toxicity: The compound may exhibit toxicity at higher concentrations, limiting its use in certain experiments.

Zukünftige Richtungen

For research include the development of new anticancer, anti-inflammatory, and antibiotic drugs, as well as further studies on the compound's toxicity and potential side effects.

Synthesemethoden

The synthesis of 2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves the reaction of 5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol with N-phenylacetyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has been extensively studied for its potential in various scientific research applications. Some of the most notable applications include:
1. Anticancer properties: Studies have shown that this compound has potent anticancer properties and can inhibit the growth of various cancer cells.
2. Anti-inflammatory properties: The compound has also been shown to have anti-inflammatory properties, making it a potential treatment option for various inflammatory diseases.
3. Antimicrobial properties: The compound has exhibited antimicrobial properties against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Eigenschaften

Produktname

2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Molekularformel

C23H21N3O2S2

Molekulargewicht

435.6 g/mol

IUPAC-Name

2-[5,6-dimethyl-3-(3-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C23H21N3O2S2/c1-14-8-7-11-18(12-14)26-22(28)20-15(2)16(3)30-21(20)25-23(26)29-13-19(27)24-17-9-5-4-6-10-17/h4-12H,13H2,1-3H3,(H,24,27)

InChI-Schlüssel

BKAFZRYGXOCVMF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4)SC(=C3C)C

Kanonische SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4)SC(=C3C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.